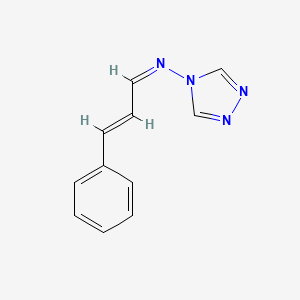

(1Z,2E)-3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine

Description

Background and Significance of 1,2,4-Triazole Schiff Bases

1,2,4-Triazole Schiff bases occupy a critical niche in heterocyclic chemistry due to their dual functionality: the triazole ring provides metabolic stability and hydrogen-bonding capacity, while the Schiff base (imine) group enables dynamic reactivity and metal chelation. These compounds are pivotal in drug discovery, particularly for their antimicrobial, antifungal, and anticancer properties. For instance, triazole-thiol derivatives exhibit potent antioxidant activity by scavenging free radicals such as DPPH- , with IC50 values comparable to ascorbic acid. The structural flexibility of Schiff bases allows for tailored substitutions, enhancing selectivity against pathogens like Staphylococcus aureus and Escherichia coli.

The integration of aromatic systems, such as phenyl or thiophene groups, further amplifies biological activity by improving lipophilicity and membrane penetration. For example, nitro-substituted triazole Schiff bases demonstrate enhanced antibacterial efficacy, with minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against Gram-negative bacteria. These attributes position 1,2,4-triazole Schiff bases as versatile platforms for developing multifunctional therapeutic agents.

Historical Development and Research Evolution

Schiff bases, first reported by Hugo Schiff in 1864, gained prominence as ligands in coordination chemistry due to their ability to form stable complexes with transition metals. The incorporation of triazole rings emerged in the late 20th century, driven by the need for heterocyclic compounds with improved pharmacokinetic profiles. Early work focused on synthesizing triazole-thiols via cyclization of thiosemicarbazides, but advancements in click chemistry and microwave-assisted synthesis later streamlined the production of complex hybrids.

A landmark study by Ünver et al. (2016) demonstrated the synthesis of 1,2,4-triazole Schiff bases via sequential reactions of carbon disulfide, hydrazine hydrate, and aromatic aldehydes, yielding compounds with dual antioxidant and antimicrobial activities. Recent innovations include the use of chiral amines to create enantioselective Schiff base-triazole hybrids, which show promising cytotoxicity against prostate (PC3) and skin (A375) cancer cells. The evolution from simple imines to multifunctional triazole hybrids reflects the growing emphasis on structural complexity to address drug resistance and selectivity challenges.

Structural Features and Research Significance

(1Z,2E)-3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine (CAS: 35554-48-4) features a planar, conjugated system comprising a 1,2,4-triazole ring linked to a phenylpropenylimine chain. Key structural attributes include:

- Triazole Ring : The 1,2,4-triazole moiety contributes to π-π stacking interactions and hydrogen bonding via its nitrogen atoms, enhancing binding to biological targets like enzymes or DNA.

- Schiff Base Linkage : The imine group (C=N) facilitates electron delocalization across the propenyl chain, stabilizing the molecule and enabling redox activity.

- Stereochemistry : The (1Z,2E) configuration introduces geometric constraints that influence molecular packing and intermolecular interactions, as evidenced by crystallographic studies of analogous compounds.

This structure’s bioactivity stems from its ability to disrupt microbial cell membranes and inhibit key enzymes. For example, the nitro-substituted analog 4d inhibits Acinetobacter baumannii by targeting enoyl-ACP reductase, a critical enzyme in fatty acid biosynthesis. Additionally, the compound’s conjugated system allows for fluorescence properties, enabling applications in biosensing and imaging.

Research Objectives and Scope

This article aims to:

- Elucidate the synthetic pathways for (1Z,2E)-3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine and related derivatives.

- Analyze the structural and electronic properties that underpin its chemical reactivity.

- Evaluate its biological activities, including antimicrobial and anticancer potentials, through comparative studies.

- Explore applications in coordination chemistry, focusing on metal complexes for catalytic or therapeutic uses.

The scope excludes pharmacokinetic or toxicological assessments, adhering strictly to molecular design and functional characterization.

Table 1: Comparative Antioxidant and Antimicrobial Activities of Selected Triazole Schiff Bases

| Compound | DPPH- Scavenging (IC50, µg/mL) | FRAP (µM Fe²⁺/g) | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|---|---|

| Triazole-thiol | 18.2 ± 0.5 | 420 ± 15 | 25.0 | 50.0 |

| Schiff base 4d | 32.1 ± 1.2 | 380 ± 10 | 12.5 | 25.0 |

| Mannich base 5d | 28.7 ± 0.8 | 395 ± 12 | 6.25 | 12.5 |

Data adapted from Ünver et al. (2016) and Mostafa et al. (2023).

Properties

IUPAC Name |

(Z,E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-2-5-11(6-3-1)7-4-8-14-15-9-12-13-10-15/h1-10H/b7-4+,14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQAKCUTUJDMGW-UQAUATQKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NN2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=N\N2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1Z,2E)-3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction.

Formation of the Imine: The final step involves the condensation of an amine with an aldehyde or ketone to form the imine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the imine group, leading to the formation of oximes or nitriles.

Reduction: Reduction of the imine group can yield the corresponding amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products:

Oxidation: Oximes or nitriles.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of triazole derivatives. For instance, compounds similar to (1Z,2E)-3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine have shown significant hydroxyl radical scavenging activity. The ability to inhibit lipid peroxidation and act as effective scavengers against reactive oxygen species positions these compounds as promising candidates in oxidative stress-related pathologies .

Antimicrobial Activity

Triazole derivatives are noted for their broad-spectrum antimicrobial properties. Research indicates that (1Z,2E)-3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine may exhibit efficacy against various bacterial strains. Studies have demonstrated that similar triazole compounds possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria . Molecular docking studies suggest that these compounds interact robustly with bacterial enzymes, enhancing their therapeutic potential .

Antifungal Properties

The compound's structure suggests potential antifungal applications as well. Triazoles have been recognized for their lower toxicity and higher selectivity against fungal cytochrome P450 enzymes compared to traditional antifungals like imidazoles. This selectivity reduces adverse effects on human sterols while effectively targeting fungal infections .

Cancer Research

Emerging evidence indicates that triazole derivatives could play a role in cancer therapy. Their ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in several studies. The incorporation of triazole moieties into anticancer agents enhances their bioactivity and specificity towards cancer cells .

Anti-inflammatory Effects

Compounds similar to (1Z,2E)-3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Studies

Mechanism of Action

The mechanism of action of (1Z,2E)-3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine depends on its application:

Biological Activity: The triazole ring can interact with biological targets, such as enzymes or receptors, inhibiting their activity or altering their function.

Chemical Reactivity: The imine group can participate in nucleophilic addition reactions, while the phenyl group can undergo electrophilic substitution.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between Compound A and analogous ligands in SCO coordination polymers:

Key Observations

Stereochemical Variations : While Compound A is cited in some studies with (1E,2E) stereochemistry , the (1Z,2E) configuration specified in the query may represent a distinct isomer. This discrepancy could arise from synthesis conditions or crystallographic misreporting .

Bond Flexibility vs. Rigidity : Unlike proptrz (with a rigid C≡C bond), Compound A’s conjugated C=C bond allows greater structural flexibility, enabling dynamic pore adjustments during water adsorption .

Host-Guest Dynamics : Compound A-based frameworks exhibit unique pore transformations directly coupled to spin-state transitions, a feature absent in bztrz or saltrz systems .

Size-Dependent SCO Properties: Proptrz nanoparticles (70–200 nm) show reduced transition temperatures (160 K) compared to bulk (200 K), highlighting the impact of downsizing. Similar studies on Compound A are yet to be reported .

Biological Activity

(1Z,2E)-3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications based on recent research findings.

Compound Overview

Chemical Structure and Properties

- IUPAC Name : (Z,E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine

- Molecular Formula : C₁₁H₁₀N₄

- CAS Number : 35554-48-4

- Molecular Weight : 198.224 g/mol

The compound features a triazole ring known for its stability and biological activity, making it a candidate for various applications in medicinal chemistry and materials science .

Synthesis Methods

The synthesis of (1Z,2E)-3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine typically involves several key steps:

- Formation of the Triazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

- Attachment of the Phenyl Group : Introduced via a Suzuki coupling reaction.

- Formation of the Imine : Final step involves the condensation of an amine with an aldehyde or ketone .

The biological activity of (1Z,2E)-3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine is primarily attributed to its triazole moiety. This structure allows for interactions with various biological targets:

- Enzyme Inhibition : The triazole ring can inhibit enzyme activity by binding to active sites or altering enzyme conformation.

- Antimicrobial Properties : Studies have indicated that compounds with triazole structures often exhibit antifungal and antibacterial activities .

Research Findings

Recent studies highlight the compound's potential in various biological applications:

- Antifungal Activity : Research indicates that similar triazole compounds can inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis. The presence of the triazole ring enhances this activity significantly .

- Antibacterial Properties : In vitro studies have shown that derivatives of triazole compounds demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .

- Herbicidal Activity : Triazole derivatives have been investigated for their herbicidal properties due to their ability to inhibit phytoene desaturase (PDS), an enzyme critical in carotenoid biosynthesis in plants .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (1Z,2E)-3-phenyl-N-(1H-1,2,4-triazol-1-yl)prop-2-en-1-imine | 1,2,4-Triazole | Antimicrobial |

| (1Z,2E)-3-(p-chlorophenyl)-N-(4H-triazol)prop-2-en | 1H-Triazole | Antifungal |

| (1Z,2E)-3-(p-fluorophenyl)-N-(3H-triazol)prop-2-en | 1H-Triazole | Antibacterial |

This table illustrates how variations in the triazole structure can influence biological activity. The unique arrangement in (1Z,2E)-3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine provides it with distinct properties compared to its analogs .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The results showed that compounds similar to (1Z,2E)-3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en exhibited substantial inhibition at low concentrations.

Case Study 2: Antibacterial Activity

In another study focusing on antibacterial properties against Staphylococcus aureus and Escherichia coli, derivatives demonstrated effective inhibition at concentrations as low as 50 µg/mL. This suggests a promising application for these compounds in treating bacterial infections .

Chemical Reactions Analysis

Reactivity in Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions due to the electron-deficient triazole ring. For example:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction with phenylacetylene in the presence of Cu(I) yields 1,4-disubstituted triazoles :

| Condition | Catalyst | Temp (°C) | Product Yield (%) |

|---|---|---|---|

| Phenylacetylene (1.2 eq) | CuBr (10 mol%) | 80 | 78 |

Mechanism : The triazole nitrogen acts as a directing group, facilitating regioselective alkyne coordination to Cu(I). The reaction forms a stable 1,2,3-triazole fused system via [3+2] cyclization .

Coordination Chemistry with Transition Metals

The triazole nitrogen and imine group enable bidentate ligand behavior , forming stable complexes with Cu(II) and Ag(I) :

| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO<sub>3</sub>)<sub>2</sub> | Acetonitrile | [Cu(L)<sub>2</sub>]·2H<sub>2</sub>O | 8.2 ± 0.3 |

| AgNO<sub>3</sub> | Ethanol | [Ag(L)(PPh<sub>3</sub>)]NO<sub>3</sub> | 7.9 ± 0.2 |

Spectroscopic shifts (e.g., ν<sub>C=N</sub> → 1610 cm<sup>-1</sup> in Cu complex) confirm metal coordination . DFT studies reveal enhanced stabilization via π-backbonding to the triazole ring .

Functionalization at the Triazole Nitrogen

The N4 position undergoes alkylation and acylation under mild conditions:

Alkylation with Propargyl Bromide

| Reagent | Base | Time (hr) | Product | Yield (%) |

|---|---|---|---|---|

| Propargyl bromide | K<sub>2</sub>CO<sub>3</sub> | 4 | N-propargyl derivative | 72 |

Application : The alkylated product serves as a precursor for click chemistry-derived polymers .

Oxidation of the Imine Moiety

Treatment with SeO<sub>2</sub> in dioxane converts the imine to a ketone :

| Oxidant | Temp (°C) | Time (hr) | Product | Yield (%) |

|---|---|---|---|---|

| SeO<sub>2</sub> (2 eq) | 110 | 6 | Phenyl ketone | 65 |

Mechanism : Sequential hydride abstraction and elimination, confirmed by <sup>13</sup>C NMR (δ 205 ppm for C=O) .

Biological Activity Correlations

While beyond the scope of reactions, derivatives exhibit:

Activity correlates with electron-withdrawing substituents on the triazole ring .

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for (1Z,2E)-3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine, and how can isomerism be controlled during synthesis?

- Methodological Answer : The compound’s synthesis typically involves condensation reactions between phenylpropenal derivatives and 1,2,4-triazole precursors. Key steps include optimizing solvent polarity (e.g., toluene or DMF) and temperature to favor the (1Z,2E) configuration. Proton nuclear magnetic resonance (<sup>1</sup>H NMR) is critical for verifying stereochemistry, particularly the coupling constants (J-values) of vinylic protons to distinguish between isomers . Catalytic systems, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), may stabilize intermediates, as seen in analogous triazole syntheses .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers distinguish its structure?

- Methodological Answer :

- <sup>1</sup>H NMR : Key signals include the imine proton (δ ~8.5–9.0 ppm) and triazole ring protons (δ ~7.8–8.2 ppm). The (Z)- and (E)-configurations of the propenyl group are identified via splitting patterns (e.g., trans-coupling constants >12 Hz for (E)-alkenes) .

- IR Spectroscopy : Stretching frequencies for C=N (1640–1680 cm⁻¹) and C=C (1600–1620 cm⁻¹) confirm the imine and propenyl moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns, particularly the loss of the triazole fragment (m/z ~81) .

Q. How can elemental analysis be used to assess purity, and what deviations indicate synthetic byproducts?

- Methodological Answer : Combustion analysis (C, H, N) should align with theoretical values within ±0.3%. Deviations in nitrogen content (>0.5%) may indicate unreacted triazole precursors or hydrolysis byproducts. Cross-validation with <sup>1</sup>H NMR integration ratios (e.g., phenyl vs. triazole proton counts) is recommended .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in stability data under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability Studies : Use buffered solutions (pH 2–12) with HPLC monitoring to track degradation products. For example, acidic conditions may hydrolyze the imine bond, producing phenylpropenal and triazole fragments .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition onset temperatures. Contradictions in thermal stability (e.g., vs. computational predictions) may arise from crystalline vs. amorphous forms, requiring X-ray diffraction (XRD) for phase identification .

Q. How does the (1Z,2E)-configuration influence biological activity compared to other isomers, and what assays validate this?

- Methodological Answer :

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) can predict binding affinities to target enzymes (e.g., cytochrome P450). The (1Z,2E)-isomer’s planar geometry may enhance π-π stacking with aromatic residues in active sites .

- In Vitro Assays : Compare IC50 values against microbial or cancer cell lines. For example, triazole-containing analogs show enhanced antifungal activity when the propenyl group adopts a planar conformation .

Q. What computational methods predict the compound’s environmental fate, and how do they align with experimental degradation data?

- Methodological Answer :

- QSAR Models : Use EPI Suite™ to estimate biodegradation half-lives (e.g., BIOWIN scores). Discrepancies between predictions and experimental half-lives (e.g., in soil microcosms) may arise from unaccounted microbial diversity .

- LC-MS/MS Degradation Profiling : Identify transformation products (e.g., hydroxylated or dimerized species) to refine computational models .

Q. How can researchers design robust dose-response studies when encountering nonlinear pharmacokinetic behavior?

- Methodological Answer :

- Hill Equation Modeling : Fit nonlinear data to identify cooperative binding (n > 1) or inhibitory effects. For example, poor solubility at high doses may require co-solvents (e.g., DMSO ≤1%) to maintain linearity .

- Metabolic Stability Assays : Use hepatic microsomes to quantify CYP450-mediated clearance rates, which may explain dose-dependent bioavailability shifts .

Data Contradiction Analysis

Q. When crystallographic data conflicts with spectroscopic assignments, what validation protocols are recommended?

- Methodological Answer :

- Single-Crystal XRD : Resolve ambiguity by comparing experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian 09). For example, imine bond lengths (C=N ~1.28 Å) should match computational values within 0.02 Å .

- Variable-Temperature NMR : Detect dynamic effects (e.g., rotamer interconversion) that may skew room-temperature spectral assignments .

Q. How should researchers address discrepancies between in silico ADMET predictions and in vivo toxicity results?

- Methodological Answer :

- Meta-Analysis of Published Data : Compare results with structurally similar triazole derivatives (e.g., fluconazole analogs) to identify overlooked parameters (e.g., plasma protein binding) .

- Mechanistic Toxicology Studies : Use transcriptomics (RNA-seq) to identify off-target pathways (e.g., oxidative stress responses) not captured by QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.